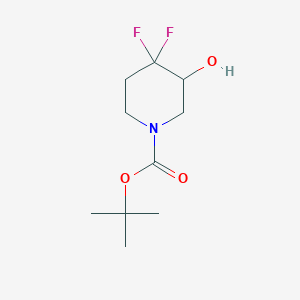

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSNGRGUQYKMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic motif in numerous pharmaceuticals, is frequently a focal point for such modifications. This guide provides a comprehensive technical overview of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate , a valuable building block for the synthesis of novel therapeutics. The presence of the gem-difluoro group at the 4-position and a hydroxyl group at the 3-position offers unique stereochemical and electronic properties that can significantly influence the biological activity and metabolic stability of parent molecules. This document will delve into the essential identifiers, physicochemical properties, a representative synthetic protocol, and the applications of this compound in drug discovery.

Core Identifiers and Chemical Structure

Precise identification of chemical compounds is paramount for scientific communication and procurement. The primary identifiers for tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate are detailed below.

| Identifier | Value |

| CAS Number | 1186688-52-7 |

| Molecular Formula | C₁₀H₁₇F₂NO₃ |

| Molecular Weight | 237.24 g/mol |

| IUPAC Name | tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate |

| InChI | InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-7(14)8(11,12)4-6-13/h7,14H,4-6H2,1-3H3 |

| InChIKey | WMSNGRGUQYKMEF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |

Physicochemical Properties

The physicochemical properties of this building block are crucial for its handling, reaction setup, and for predicting its influence on the properties of derived molecules.

| Property | Value |

| Physical State | Solid |

| Purity | Typically >95% |

| Storage Conditions | Sealed in a dry environment at room temperature |

Synthesis Protocol: A Representative Approach

The synthesis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate typically involves a two-step process starting from the corresponding ketone precursor, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate. The key transformation is the stereoselective reduction of the ketone to the desired secondary alcohol.

Diagram of the Synthetic Pathway

Caption: Synthetic route from the ketone precursor to the final alcohol.

Experimental Protocol: Reduction of tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate

This protocol outlines a general procedure for the reduction of the ketone precursor. The choice of reducing agent can influence the stereoselectivity of the reaction.

Materials:

-

tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent suitable for converting ketones to alcohols in the presence of the carbamate protecting group.

-

Methanol is a common protic solvent for borohydride reductions.

-

Cooling to 0 °C during the addition of the reducing agent helps to control the reaction rate and minimize potential side reactions.

-

Quenching with ammonium chloride neutralizes any remaining reducing agent and hydrolyzes the borate esters formed during the reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate make it a valuable building block in the design of novel therapeutic agents. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and modulating receptor binding affinity.

Diagram of the Role as a Building Block

Caption: Role as a key intermediate in the synthesis of complex drug molecules.

Conclusion

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a specialized building block with significant potential in the field of drug discovery. Its unique combination of a difluorinated carbon center adjacent to a hydroxyl group on a piperidine ring provides medicinal chemists with a valuable tool to fine-tune the properties of bioactive molecules. The synthetic accessibility from its ketone precursor allows for its ready incorporation into diverse molecular architectures, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a fluorinated heterocyclic motif of significant interest in medicinal chemistry and drug development. The strategic introduction of geminal fluorine atoms at the C4-position, adjacent to a hydroxyl group at C3, creates a complex interplay of stereoelectronic and steric effects that profoundly influence the three-dimensional architecture of the piperidine ring. This guide elucidates these governing principles, including the gauche effect and the influence of the bulky tert-butoxycarbonyl (Boc) protecting group, to predict the dominant chair conformations and the orientation of key substituents. A detailed, field-proven synthetic protocol for its preparation via stereoselective reduction of the corresponding ketone precursor is presented, alongside a thorough discussion of the analytical techniques, particularly 1H and 19F NMR spectroscopy, that are critical for its structural and conformational characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets. The introduction of fluorine into these scaffolds has become a powerful strategy to modulate key drug properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[2] The high bond energy of the C-F bond often enhances resistance to metabolic degradation, while fluorine's high electronegativity can alter the electronic properties of neighboring functional groups.[3]

Specifically, the 4,4-difluoropiperidine moiety offers a unique combination of features. The geminal fluorine substitution at a single carbon atom acts as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, while also influencing the local electronic environment and conformational landscape of the ring. This guide focuses on tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a building block that combines the 4,4-difluoro substitution with an adjacent hydroxyl group, presenting a fascinating case study in conformational analysis. Understanding its structural nuances is paramount for its effective application in rational drug design.

Molecular Structure and Stereochemical Considerations

The core structure of the molecule consists of a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The key features are the gem-difluoro substitution at the C4 position and a hydroxyl group at the C3 position. The presence of two stereocenters (C3) gives rise to two diastereomers: (cis) and (trans), depending on the relative orientation of the hydroxyl group and the hydrogen at C3. This guide will focus on the general conformational principles applicable to both, with specific considerations for how each diastereomer might behave.

Conformational Analysis: A Delicate Balance of Forces

The conformation of the piperidine ring is predominantly a chair form, which minimizes torsional and angle strain. However, the presence of bulky and electronegative substituents introduces a complex interplay of forces that dictate the preferred axial or equatorial orientation of these groups and can even influence the ring's pucker.

The Dominant Chair Conformations

The piperidine ring undergoes rapid chair-chair interconversion at room temperature. For a substituted piperidine, the equilibrium will favor the conformation that minimizes unfavorable steric and electronic interactions. The large tert-butoxycarbonyl (Boc) group on the nitrogen atom is expected to predominantly occupy the equatorial position to minimize steric hindrance.[4] The key conformational question then revolves around the orientation of the C3-hydroxyl group.

This equilibrium can be visualized as follows:

Caption: Conformational equilibrium of the piperidine ring.

Stereoelectronic Effects in Play

Several stereoelectronic effects are crucial in determining the conformational preference of the hydroxyl group.

-

Gauche Effect (Hyperconjugation): A key stabilizing interaction, known as the gauche effect, occurs when two electronegative substituents are positioned gauche (dihedral angle of ~60°) to each other.[5] In our molecule, a gauche arrangement between the C3-OH bond and one of the C4-F bonds can be stabilizing. This is explained by a hyperconjugative interaction where electron density is donated from a C-H or C-C σ bonding orbital into the low-lying σ* antibonding orbital of the C-F or C-O bond.[3][5] An axial orientation of the hydroxyl group would place it gauche to both C-F bonds, potentially leading to significant stabilization through this effect.

-

Anomeric Effect: While classically described for substituents at the anomeric carbon (C2) in pyranose rings, related hyperconjugative interactions can occur in piperidines.[6][7] The lone pair of the nitrogen atom can donate electron density into the antibonding σ* orbital of an anti-periplanar C-C or C-substituent bond. The planarity enforced by the carbamate bond of the Boc group can influence the orientation of the nitrogen lone pair and thus the strength of these interactions.

-

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms (O-H···F) could significantly stabilize a specific conformation.[8][9] For this to occur, the distance and angle between the donor and acceptor must be favorable. An axial hydroxyl group might be better positioned to form such a hydrogen bond with an axial fluorine.

Influence of the Solvent

The polarity of the solvent can dramatically influence the conformational equilibrium of fluorinated piperidines.[2][3] More polar solvents can stabilize conformers with larger dipole moments. The relative dipole moments of the axial-OH and equatorial-OH conformers will therefore play a role in determining the solvent-dependent conformational preference. Computational studies on related systems have shown that the axial conformer of a fluorinated piperidine can be increasingly stabilized with increasing solvent polarity.[3]

Experimental Protocols

Synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

A robust and reliable synthesis of the title compound can be achieved through a two-step process starting from the commercially available tert-butyl 4-oxo-piperidine-1-carboxylate.

Step 1: Geminal Difluorination of the Ketone

The first step involves the conversion of the ketone to the corresponding gem-difluoro group. This is a common transformation in medicinal chemistry.

-

Reaction: tert-butyl 4-oxopiperidine-1-carboxylate to tert-butyl 4,4-difluoropiperidine-1-carboxylate.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agents.

-

Protocol:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N2 or Ar), add DAST (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4,4-difluoropiperidine-1-carboxylate.

-

Step 2: α-Hydroxylation of the Fluorinated Piperidine

The second step involves the introduction of the hydroxyl group at the C3 position. This can be achieved via deprotonation at the α-position to the fluorine atoms followed by reaction with an electrophilic oxygen source.

-

Reaction: tert-butyl 4,4-difluoropiperidine-1-carboxylate to tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate.

-

Reagents: A strong base such as Lithium diisopropylamide (LDA) and an oxygen source like 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine).

-

Protocol:

-

To a solution of tert-butyl 4,4-difluoropiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add freshly prepared LDA (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of Davis oxaziridine (1.2 eq) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the title compound as a mixture of diastereomers, which may be separable by careful chromatography or crystallization.

-

Alternative Step 2: Stereoselective Reduction of a Ketone Precursor

A more direct and potentially stereoselective route involves the reduction of the corresponding ketone, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.

-

Reaction: Reduction of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.

-

Reagent: A reducing agent such as sodium borohydride (NaBH4) for a less stereoselective reduction, or a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for potentially higher stereoselectivity.[10] The use of ketoreductase enzymes can also afford high enantio- and diastereoselectivity.[11][12]

-

Protocol (using NaBH4):

-

Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C.

-

Add NaBH4 (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).

-

Quench the reaction by the addition of acetone, followed by water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give the crude product.

-

Purify by flash column chromatography.

-

The following workflow illustrates the synthetic approach via ketone reduction:

Caption: Synthetic workflow for the target molecule.

Analytical Characterization

A combination of NMR spectroscopy and mass spectrometry is essential to confirm the structure and purity of the final compound.

Table 1: Key Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| 1H NMR | Structural confirmation and conformational insights | Complex multiplets for the piperidine ring protons. The chemical shift and coupling constants of the proton at C3 will be highly informative of its dihedral angle with adjacent protons, thus indicating its axial/equatorial preference. |

| 19F NMR | Confirmation of fluorine incorporation and conformational analysis | Two distinct signals for the diastereotopic fluorine atoms, likely appearing as an AB quartet due to geminal coupling. The chemical shifts and through-space interactions (NOEs) can provide information about the local electronic environment and spatial orientation. |

| 13C NMR | Carbon skeleton confirmation | Characteristic triplet for the C4 carbon due to one-bond coupling with the two fluorine atoms. |

| Mass Spec (HRMS) | Molecular formula confirmation | Accurate mass measurement corresponding to the molecular formula C10H17F2NO3. |

Interpreting NMR Data for Conformational Analysis:

The key to elucidating the dominant conformation in solution lies in the analysis of coupling constants (J-values) in the 1H NMR spectrum.[13] For the proton at C3 (H3), large coupling constants (typically 8-12 Hz) with the adjacent protons at C2 would indicate a trans-diaxial relationship, suggesting an equatorial hydroxyl group. Conversely, small coupling constants (typically 2-4 Hz) would suggest an axial hydroxyl group.

19F NMR is also a powerful tool. The difference in chemical shifts between the two diastereotopic fluorine atoms can be indicative of the overall ring conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments between fluorine and nearby protons can provide definitive evidence for through-space proximity, helping to assign the axial or equatorial positions of the fluorine atoms and the hydroxyl group.[2]

Conclusion

The molecular structure and conformation of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate are governed by a sophisticated interplay of steric demands from the Boc group and stereoelectronic effects arising from the vicinal fluorine and hydroxyl substituents. Based on established principles, it is predicted that the piperidine ring will adopt a chair conformation with the Boc group in an equatorial position. The orientation of the C3-hydroxyl group will be determined by a fine balance between the stabilizing gauche effect, which favors an axial position, and the steric repulsion that favors an equatorial placement. The conformational equilibrium is also expected to be sensitive to the solvent environment. The synthetic route via stereoselective reduction of the corresponding 3-oxo precursor offers a reliable method for its preparation. A thorough analysis using advanced NMR techniques is crucial for the unambiguous determination of its predominant conformation in solution. This in-depth understanding is essential for harnessing the full potential of this valuable fluorinated building block in the design of next-generation therapeutics.

References

- Abe, H., Takeuchi, Y., Harayama, T., & Hino, T. (1998). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1552.

- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Master's thesis, University of Alaska Fairbanks).

- Patel, R. N. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(28), 6141-6146.

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).

- Teixeira, C., Rzepa, H. S., & Rauter, A. P. (2013). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1049, 408-416.

- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141.

- Wang, L., Wrona-Krol, M., & Wu, W. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(5), 4055-4066.

- D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2010). Synthesis of 5-amino-and 5-hydroxy-3, 3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(10), 2391-2396.

-

Blog, C. (2025). How is 3-Hydroxypiperidine synthesized?. Retrieved from [Link]

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(28), 6141-6146.

- da Silva, C. O., Tormena, C. F., & Rittner, R. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 4964-4970.

- da Silva, C. O., Tormena, C. F., & Rittner, R. (2017). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. Tetrahedron, 73(33), 4964-4970.

- Nairoukh, Z., & Glorius, F. (2021). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Shaughnessy, M. G., Giessert, A. J., & Johnson, J. S. (2016). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 7(12), 2264-2269.

- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(3), 1640-1669.

-

Wikipedia contributors. (2023, December 12). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

- Borin, V. A., & Nairoukh, Z. (2024). Regio-and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Molecules, 29(13), 3097.

-

Wikipedia contributors. (2023, November 29). Gauche effect. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

- Li, J., Wang, Y., & Zhang, Y. (2014). Synthesis of tert-butyl-4-methyl-3-oxopiperidine-1-carboxylate.

- Singh, R., & Mishra, A. K. (2018). 19F chemical library and 19F-NMR for a weakly bound complex structure. Magnetic Resonance in Chemistry, 56(10), 967-974.

- Piras, M., El-Sagheer, A. H., El-Sagheer, A. H., Brown, T., & Gouverneur, V. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(36), 15476-15487.

- Sokołowska, A., & Filarowski, A. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3914.

- Mishra, A. K., & Singh, R. (2019).

- Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(4), 1391-1404.

-

PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

DiVA portal. (2017). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Synthesis and Biological Characterization of 4, 4-Difluoro-3-(phenoxymethyl) piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS medicinal chemistry letters, 7(10), 933-938.

-

ResearchGate. (n.d.). Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect. Retrieved from [Link]

- Istrate, A., & Gillaizeau, I. (2018). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(15), 2829.

- Gomez, M. V., Baas, S., & Velders, A. H. (2023). Multinuclear 1D and 2D NMR with F-Photo-CIDNP hyperpolarization in a microfluidic chip with untuned microcoil.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3-fluoropiperidine (1) and...

- Chen, G., Shaughnessy, M. G., & Daugulis, O. (2016). Ligand-controlled β-selective C (sp3)–H arylation of N-Boc-piperidines. Organic & Biomolecular Chemistry, 14(20), 4687-4690.

-

PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 11. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 12. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate: A Scrutiny of Potential Biological Mechanisms of Action

An In-Depth Technical Guide for Researchers

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of approved therapeutics. The strategic introduction of fluorine atoms into such scaffolds has emerged as a powerful tool to modulate and enhance pharmacological properties. This guide focuses on tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a fluorinated piperidine derivative with significant potential in drug discovery. While the specific mechanism of action for this compound is not yet fully elucidated in public literature, its structural motifs—the gem-difluoro group adjacent to a hydroxyl functionality and the Boc-protected amine—suggest a range of plausible biological interactions. This document provides a comprehensive analysis of its potential mechanisms of action, grounded in the established principles of medicinal chemistry and fluorination effects. Furthermore, it outlines a systematic, field-proven experimental workflow for researchers to rigorously identify and validate its biological targets and downstream signaling pathways.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold, a structural feature recurring in numerous biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The deliberate incorporation of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, bioavailability, and lipophilicity.[1][2] Specifically, the introduction of a gem-difluoro group, as seen in the topic compound, can act as a bioisostere for a carbonyl or hydroxyl group, modulate the acidity of adjacent protons, and influence molecular conformation.

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a chiral building block utilized in pharmaceutical synthesis.[3] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, rendering the compound a stable intermediate for further chemical elaboration. The presence and relative stereochemistry of the hydroxyl and difluoro groups are critical for defining its potential interactions with protein targets. This guide will explore the hypothetical mechanisms through which this compound may exert a biological effect and provide a robust framework for their experimental validation.

Physicochemical Properties and Their Mechanistic Implications

The biological activity of a molecule is intrinsically linked to its physicochemical properties. The strategic fluorination in tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate introduces key changes that can influence its mechanism of action.

| Property | Influence of Fluorination | Potential Mechanistic Implication |

| pKa (Basicity) | The highly electronegative fluorine atoms significantly lower the basicity of the piperidine nitrogen.[4] | Reduced affinity for targets where protonation of the nitrogen is crucial for interaction (e.g., certain GPCRs or ion channels). This can also reduce off-target effects, such as hERG channel affinity, which is linked to cardiac toxicity.[4] |

| Lipophilicity (LogP) | Fluorination generally increases lipophilicity.[5] This can enhance membrane permeability and access to intracellular targets.[5] | Improved cell penetration could allow the compound to reach cytosolic or nuclear targets. Increased lipophilicity can also influence binding to hydrophobic pockets in enzymes or receptors. |

| Metabolic Stability | The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The gem-difluoro group at the 4-position blocks a potential site of oxidation. | Increased half-life in biological systems, allowing for sustained target engagement. |

| Hydrogen Bonding | The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor. The fluorine atoms are weak hydrogen bond acceptors. | The hydroxyl group is likely to be a key pharmacophoric feature, forming critical hydrogen bonds with amino acid residues in a protein's active site. |

| Conformation | The gem-difluoro group can influence the puckering of the piperidine ring, locking it into a preferred conformation for target binding. | Pre-organizing the molecule into a bioactive conformation can increase binding affinity and selectivity for its target. |

Hypothesized Mechanisms of Action and Potential Biological Targets

Given its structural features, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (or its deprotected active form) could interact with several classes of biological targets. Fluorinated piperidine derivatives have shown activity as enzyme inhibitors, particularly in metabolic and neurological disease models.[6]

Enzyme Inhibition

The combination of a hydroxyl group and the electron-withdrawing difluoro moiety makes this scaffold a compelling candidate for an enzyme inhibitor.

-

α-Glucosidase Inhibition: A recent study demonstrated that fluorine-substituted piperidine derivatives exhibit potent α-glucosidase inhibitory activity, suggesting a potential application in diabetes treatment.[6] The mechanism likely involves the piperidine core mimicking the carbohydrate substrate and the substituents forming key interactions within the enzyme's active site.

-

Cholinesterase Inhibition: The same study also highlighted inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6] The piperidine nitrogen could interact with the catalytic anionic site of AChE, while the other functional groups engage with peripheral sites.

-

Kinase Inhibition: The piperidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group could form a critical hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

-

Protease Inhibition: The hydroxyl group could act as a transition-state mimetic, interacting with the catalytic residues of proteases (e.g., serine or cysteine proteases).

Receptor Modulation

While the Boc-protected form is unlikely to be active at receptors requiring a basic nitrogen, the deprotected form could modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) or ligand-gated ion channels.

A Systematic Workflow for Mechanism of Action Elucidation

For researchers investigating tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate or its analogs, the following experimental workflow provides a comprehensive approach to identify its biological target and elucidate its mechanism of action.

Caption: A systematic workflow for elucidating the mechanism of action.

Phase 1: Target Identification

Protocol 1: Affinity-Based Chemical Proteomics

This protocol aims to identify direct binding partners of the compound from a complex biological lysate.

-

Probe Synthesis: Synthesize an analog of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate that incorporates a linker and a reactive group (e.g., photo-affinity label) or an affinity tag (e.g., biotin). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for binding.

-

Lysate Preparation: Prepare a cell or tissue lysate under native conditions to preserve protein structure and interactions.

-

Probe Incubation: Incubate the lysate with the synthesized probe. For photo-affinity labels, expose the mixture to UV light to induce covalent cross-linking to target proteins.

-

Affinity Capture: For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.

-

Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and digest them into peptides using trypsin.

-

Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the captured proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with an excess of the original compound).

Phase 2: Target Validation and Engagement

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.

-

Cell Culture and Treatment: Culture cells of interest and treat them with various concentrations of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate or a vehicle control.

-

Heating Profile: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a defined period (e.g., 3 minutes) to induce protein denaturation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.

-

Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A successful binding event will stabilize the target protein, resulting in a shift of the melt curve to higher temperatures.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Pathway and Functional Analysis

Protocol 3: Phospho-proteomics for Signaling Pathway Analysis

Once a target is validated, this protocol helps to understand the downstream functional consequences of its modulation.

-

Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells under denaturing conditions and with phosphatase inhibitors to preserve phosphorylation states.

-

Protein Digestion and Peptide Labeling: Digest proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the mixed sample using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

-

Data Analysis: Identify and quantify changes in phosphorylation sites across the different treatment conditions. Use bioinformatics tools to map these changes to known signaling pathways (e.g., KEGG, Reactome) to reveal the pathways modulated by the compound.

Conclusion

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate represents a promising chemical scaffold whose full biological potential is yet to be unlocked. While direct evidence for its mechanism of action is currently sparse, its structural characteristics strongly suggest potential roles as an enzyme inhibitor or receptor modulator. The strategic incorporation of gem-difluoro and hydroxyl groups on the piperidine ring provides a unique combination of physicochemical properties that are advantageous for drug development. The experimental workflows detailed in this guide offer a robust, step-by-step approach for researchers to systematically deorphan this compound, validate its biological target, and elucidate its functional consequences in biological systems. This foundational work is critical for translating promising chemical matter into novel therapeutic agents.

References

-

ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from researchgate.net.[1]

-

ResearchGate. (n.d.). Piperidines bearing a β‐fluoroamine moiety possess promising bio‐activities. Retrieved from researchgate.net.[2]

-

Müller, K., Faeh, C., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed, 27629993. doi:10.1002/cmdc.201600325.[5]

-

Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed, 38795518. doi:10.1016/j.ejmech.2024.116523.[6]

-

Della-Felice, F., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11845–11854. doi:10.1021/acs.joc.1c01234.[4]

-

PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link].

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PubChem. (n.d.). Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a compound's metabolic stability, lipophilicity, and binding affinity. Among the privileged heterocyclic structures in drug discovery, the piperidine ring is ubiquitous. Consequently, the development of fluorinated piperidine building blocks has garnered significant attention. This guide provides a comprehensive review of the synthesis, properties, and applications of a key exemplar: tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This building block is of particular interest due to the presence of a gem-difluoro group adjacent to a chiral hydroxyl center, offering a unique three-dimensional exit vector for further chemical elaboration.

Synthetic Strategies: Accessing a High-Value Building Block

The synthesis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a multi-step process that hinges on the carefully controlled introduction of fluorine and the stereoselective reduction of a key ketone intermediate. The most common and logical synthetic pathway commences with the readily available tert-butyl 4-oxopiperidine-1-carboxylate.

Pathway Overview

The overall synthetic transformation can be visualized as a three-stage process: protection of the piperidine nitrogen, difluorination of the ketone, and stereoselective reduction of the newly formed ketone at the 3-position.

The Strategic deployment of tert-Butyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tactic in drug design. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's physicochemical and pharmacological profile.[2]

Specifically, geminal difluorination at the 4-position of a piperidine ring, adjacent to a hydroxyl group at the 3-position, creates a chiral center with significant implications for molecular design. The resulting building block, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, offers a unique combination of features:

-

Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and improve its pharmacokinetic profile.

-

Modulated Basicity: The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity.[3]

-

Conformational Constraint: The presence of the gem-difluoro group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active conformation.

-

Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

This guide provides a comprehensive overview of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate as a chiral building block, focusing on its synthesis, chiral resolution, and strategic application in the synthesis of complex molecular targets.

Synthesis of the Racemic Precursor and Enantioselective Reduction

The most common and practical approach to obtaining the chiral title compound begins with the synthesis of the racemic ketone precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, followed by an enantioselective reduction of the ketone.

dot

Caption: Synthetic workflow for chiral tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate.

Chemical Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

A robust and widely employed method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to one face of the ketone.

The mechanism involves the coordination of the borane to the Lewis basic nitrogen of the CBS catalyst, which in turn activates the borane as a hydride donor. The oxazaborolidine's boron atom then coordinates to the ketone's oxygen, orienting the substrate for a highly facial-selective hydride transfer via a six-membered transition state.[4] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol.

Representative Protocol: (S)-tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

-

Catalyst Preparation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.

-

Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq.) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 15 minutes to allow for complex formation.

-

Substrate Addition: A solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the catalyst-borane complex at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

Workup: The mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-enantiomer.

| Parameter | Condition | Rationale |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | The chiral catalyst directs the stereochemical outcome of the reduction. |

| Reducing Agent | Borane-dimethyl sulfide complex | The stoichiometric hydride source. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent quenching of the borane and catalyst. |

| Temperature | 0 °C to room temperature | Lower temperatures generally improve enantioselectivity. |

| Workup | Acid/Base washes | To remove catalyst residues and unreacted reagents. |

| Expected ee | >95% | The CBS reduction is known for its high enantioselectivity.[5] |

Enzymatic Asymmetric Reduction: A Green Chemistry Approach

As an alternative to chemical catalysis, biocatalysis using ketoreductase (KRED) enzymes offers a highly efficient and environmentally friendly route to chiral alcohols.[7][8] KREDs, often from microbial sources, can reduce ketones with exceptional enantioselectivity, typically requiring a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH).

Workflow for Enzymatic Reduction:

-

Enzyme and Cofactor System: A suitable ketoreductase is selected, often through screening a library of enzymes. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is employed to make the process economically viable.

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the substrate, the KRED, and the cofactor regeneration system are combined.

-

Incubation: The mixture is incubated with agitation at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24 hours).

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate), followed by purification as described for the chemical reduction.

| Parameter | Condition | Rationale |

| Biocatalyst | Ketoreductase (KRED) | Provides high stereoselectivity under mild, aqueous conditions. |

| Cofactor | NADPH (with regeneration system) | Hydride source for the enzymatic reduction. |

| Solvent | Aqueous buffer | Mimics physiological conditions and is environmentally benign. |

| Temperature | 30-40 °C | Optimal temperature for enzyme activity. |

| Expected ee | >99% | KREDs are known for their exceptional enantioselectivity.[7] |

Applications in Drug Discovery: A Versatile Chiral Building Block

The enantiomerically pure forms of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate are valuable intermediates in the synthesis of complex pharmaceutical agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][9][10] A prominent example is Sitagliptin. The piperidine ring is a common scaffold in many DPP-4 inhibitors, where it interacts with key residues in the enzyme's active site. The introduction of the 4,4-difluoro-3-hydroxy motif can lead to analogues with improved properties.

The chiral hydroxyl group can form a critical hydrogen bond with active site residues, while the gem-difluoro group can enhance binding affinity and metabolic stability. The Boc-protected amine allows for straightforward coupling with other fragments of the target molecule.

dot

Caption: General synthetic route to DPP-4 inhibitor analogues.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in B-cell receptor signaling, and its inhibitors, such as Ibrutinib, are used in the treatment of various B-cell malignancies.[1][11] The synthesis of Ibrutinib and its analogues often involves a chiral piperidine moiety. Replacing the standard 3-hydroxypiperidine with its 4,4-difluoro counterpart can be a strategy to develop next-generation BTK inhibitors with enhanced properties. The rationale is similar to that for DPP-4 inhibitors: improved metabolic stability, altered basicity, and potentially enhanced binding interactions.

Conclusion

tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a high-value chiral building block that offers medicinal chemists a powerful tool to introduce desirable properties into drug candidates. Its synthesis, achievable through robust and scalable methods like the CBS reduction or enzymatic catalysis, provides access to enantiomerically pure material. The strategic incorporation of this fluorinated motif can lead to molecules with enhanced metabolic stability, modulated basicity, and improved binding affinity. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such precisely engineered chiral building blocks in drug discovery and development is set to expand.

References

- Glorius, F., et al. (2019). A dearomatization–hydrogenation process to access all-cis-(multi)fluorinated piperidines.

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies.

-

Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7293. [Link]

-

Ni, Y., et al. (2015). Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine by a carbonyl reductase. Organic & Biomolecular Chemistry, 13(2), 573-581. [Link]

- Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.

-

Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with C1, C2, and C3 Chirality. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

- Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.

-

PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Xu, D., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 163-177. [Link]

-

Li, T., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 15(26), 21133-21141. [Link]

- PubChem. (n.d.). tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

-

Zhang, X., et al. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Research on Chemical Intermediates, 40(7), 2569-2576. [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Sharma, P., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 312-319. [Link]

-

Proteopedia. (2023). Sitagliptin. [Link]

-

Sharma, P., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. [Link]

-

PubChem. (n.d.). Sitagliptin. National Center for Biotechnology Information. [Link]

Sources

- 1. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. proteopedia.org [proteopedia.org]

- 10. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

For Immediate Release

UNION CITY, CA – As the landscape of pharmaceutical research and development continues to evolve, the synthesis of novel molecular entities presents both exciting opportunities and significant safety challenges. Among the emerging class of fluorinated building blocks, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate has garnered considerable interest. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the critical safety and handling precautions necessary to mitigate risks associated with this compound.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability and binding affinity. However, these same properties necessitate a thorough understanding of the potential hazards. This document serves as a comprehensive resource, grounded in established safety protocols and expert analysis, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and GHS Classification

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS No. 1186688-52-7) is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and structurally similar fluorinated piperidines provide a consistent hazard profile.[2][3]

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

The Boc protecting group and the fluorinated piperidine core are common structural motifs in modern medicinal chemistry. The difluoro substitution at the 4-position of the piperidine ring enhances the compound's stability and modulates its basicity, but also introduces specific handling considerations. The hydroxyl group at the 3-position can influence its reactivity and solubility.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of laboratory safety is to minimize exposure through a hierarchy of controls. For tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a solid at room temperature, the main routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory.

-

Chemical Fume Hood: All weighing and transfer operations involving the solid compound, as well as any reactions, should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

-

Ventilation: General laboratory ventilation should be adequate to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact which can cause irritation. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[5] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contamination. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by a fume hood. | To prevent inhalation of airborne particles that may cause respiratory irritation. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding: For transfers of large quantities of the solid, grounding and bonding should be used to prevent static discharge, which could ignite flammable solvents used in the process.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area.[2]

-

Segregation: Store away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][6] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

For a small spill, trained laboratory personnel can manage the cleanup. For large spills, evacuate the area and contact the institution's emergency response team.

Workflow for Small Spill Cleanup:

Caption: Workflow for handling a small chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During thermal decomposition, this compound may release hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate must be treated as hazardous waste.

-

Waste Containers: Collect waste in clearly labeled, sealed, and compatible containers.

-

Disposal Route: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]

Conclusion

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a valuable building block in pharmaceutical research, but its handling requires a comprehensive understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely unlock the potential of this and other novel fluorinated compounds. A culture of safety, grounded in technical knowledge and procedural discipline, is the cornerstone of innovative and responsible science.

References

-

AK Scientific, Inc. Safety Data Sheet: Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

-

Sigma-Aldrich. Product Page: tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

-

PubChem. Compound Summary: tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

-

Fisher Scientific. Safety Data Sheet: 1-Boc-3-hydroxypiperidine.

-

PubChem. Compound Summary: Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate.

-

BenchChem. Safety and handling of fluorinated organic compounds.

-

Florida State University Emergency Management. Chemical Spills.

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures.

-

BLD Pharm. Product Page: tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate.

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures.

-

New Mexico State University. Chemical Exposure and Spill Response Procedures.

-

RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.

-

Rutgers University Environmental Health and Safety. Fluorine.

-

Thermo Fisher Scientific. Safety Data Sheet: N-BOC-4-Hydroxypiperidine.

-

US Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.

-

Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.

-

ResearchGate. Thermal plasma decomposition of fluorinated greenhouse gases.

-

US Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.

-

HD-7322 - Safety Data Sheet.

-

MDPI. Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. epa.gov [epa.gov]

- 6. fishersci.com [fishersci.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

A Technical Guide to the Stability and Storage of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The piperidine moiety, a prevalent N-heterocycle in FDA-approved drugs, when functionalized with fluorine, can exhibit enhanced metabolic stability, altered basicity (pKa), and improved membrane permeability.[3][4][5] Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a key building block that embodies these advantages. The gem-difluoro group at the 4-position and the hydroxyl group at the 3-position provide valuable vectors for further chemical elaboration, while the tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations.[6] Understanding the inherent stability and optimal storage conditions of this valuable intermediate is paramount to preserving its integrity and ensuring the reproducibility of synthetic outcomes.

Molecular Structure and Inherent Stability Factors

The stability of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is governed by the interplay of its three key functional groups: the Boc-protected amine, the secondary alcohol, and the gem-difluoro moiety.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under a variety of conditions, including basic, reductive, and nucleophilic environments.[6] However, it is designed to be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] This inherent acid lability is the primary consideration for the stability of the molecule.

-

Secondary Alcohol: The hydroxyl group introduces a potential site for oxidation. While generally stable, prolonged exposure to oxidizing agents or conditions that promote oxidation should be avoided.

-

Gem-Difluoro Group: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant metabolic and chemical stability to the molecule.[1] The gem-difluoro group is highly resistant to degradation under typical synthetic and storage conditions.

The conformational behavior of fluorinated piperidines has been a subject of interest, with studies indicating that fluorine substitution can influence the ring conformation.[7][8][9] While a detailed conformational analysis is beyond the scope of this guide, it is a factor that can influence the reactivity and stability of the molecule.

Potential Degradation Pathways

The primary degradation pathway for tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is the acid-catalyzed removal of the Boc protecting group.

Caption: Primary Degradation Pathway of the Target Compound.

Exposure to acidic environments, even trace amounts from acidic impurities in solvents or on glassware, can initiate this deprotection, leading to the formation of 4,4-difluoro-3-hydroxypiperidine. This can result in a mixture of the protected and deprotected compound, complicating subsequent synthetic steps and potentially impacting yield and purity.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, the following storage and handling protocols are recommended:

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of any potential degradation reactions. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | To prevent exposure to atmospheric moisture and acidic gases (e.g., CO2). |

| Container | Tightly sealed, amber glass vial | To protect from light and prevent moisture ingress. |

| Location | Dry, well-ventilated area | To avoid exposure to high humidity and corrosive fumes.[10] |

Handling Procedures:

-

Dispensing: Always dispense the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

-

Solvent Selection: Use anhydrous solvents from a reputable supplier. Avoid acidic solvents or those containing acidic impurities.

-

Glassware: Ensure all glassware is thoroughly dried and, if necessary, base-washed to remove any acidic residues.

-

Cross-Contamination: Avoid storing the compound in proximity to strong acids or other acidic reagents.

Experimental Protocol for Stability Assessment

To empirically assess the stability of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate under specific experimental conditions, a simple time-course analysis using High-Performance Liquid Chromatography (HPLC) can be performed.

Objective: To quantify the degradation of the compound over time when exposed to potentially destabilizing conditions.

Materials:

-

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Relevant acidic or basic solutions for stress testing (e.g., 0.1 M HCl, 0.1 M NaOH)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Standard Preparation: Prepare a stock solution of the compound of known concentration in a suitable anhydrous solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic: To an aliquot of the stock solution, add the acidic solution to achieve the desired final concentration.

-

Basic: To a separate aliquot, add the basic solution.

-

Control: Maintain an aliquot of the stock solution under inert conditions.

-

-

Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each sample onto the HPLC system.

-

Data Analysis: Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks. Quantify the percentage of the remaining parent compound at each time point.

Caption: Workflow for HPLC-based Stability Assessment.

Conclusion

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a robust and valuable building block for drug discovery. Its stability is primarily influenced by the acid-lability of the Boc protecting group. By adhering to the recommended storage and handling protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes. The implementation of a simple HPLC-based stability assessment can provide additional confidence when using this reagent in critical synthetic applications.

References

- Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.

- (n.d.).

- Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry.

- (n.d.). Key developments in fluorinated heterocycles. Taylor & Francis Online.

- O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.